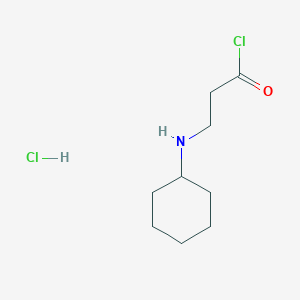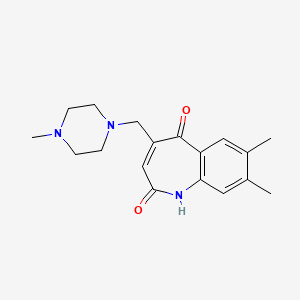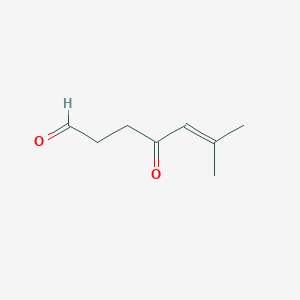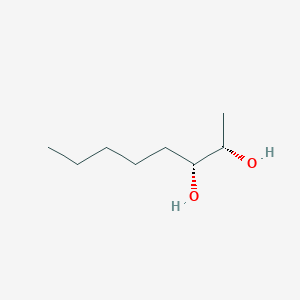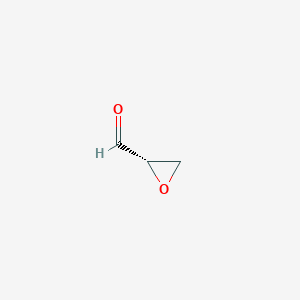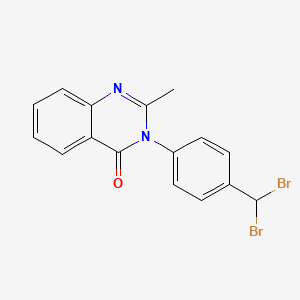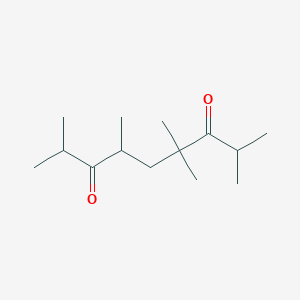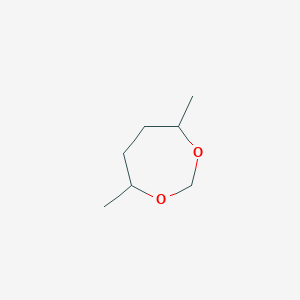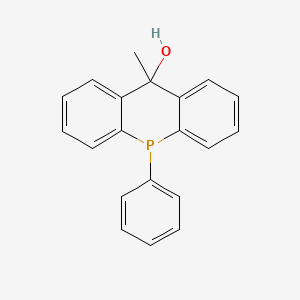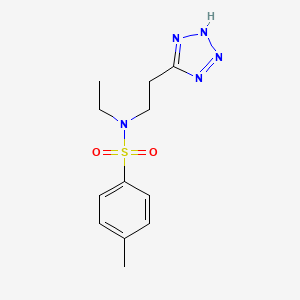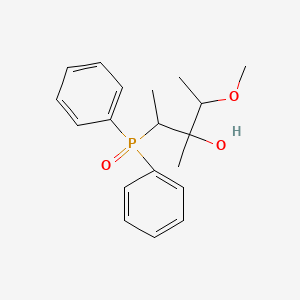
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol is an organic compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol typically involves the reaction of diphenylphosphoryl chloride with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and automated purification systems to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl ketones, while reduction can produce diphenylphosphine derivatives.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(Diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide
- Di-(2-ethylhexyl)phosphoric acid (DEHPA)
- 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC88A)
- Bis-(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)
Uniqueness
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a phosphoryl group. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
69930-76-3 |
|---|---|
Formule moléculaire |
C19H25O3P |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-4-methoxy-3-methylpentan-3-ol |
InChI |
InChI=1S/C19H25O3P/c1-15(22-4)19(3,20)16(2)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16,20H,1-4H3 |
Clé InChI |
SLWNVKKDCVIBFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



